molecular formula C23H29Cl2N3O2 B587617 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol CAS No. 1391054-74-2

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol

Cat. No. B587617
M. Wt: 450.404
InChI Key: CZPAXGIKKRSFRB-UHFFFAOYSA-N
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Description

This compound is a structural analogue of the D3R antagonist, PG01037 . It is related to Aripiprazole , a medication used to treat conditions like schizophrenia and bipolar disorder.


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one of the methods involves an O-methylation of the des-methyl precursors with [11C]methyl iodide .


Molecular Structure Analysis

The molecular structure of this compound includes an aryl-substituted piperazine ring, a varying alkyl chain linker (C3−C5), and a terminal aryl amide . The structure-activity relationships for this class of ligands at D3 receptors provide new leads toward the development of highly selective and potent molecular probes .


Chemical Reactions Analysis

The radiosynthesis of this compound involves an O-methylation of the des-methyl precursors with [11C]methyl iodide . This process uses tBuOK/HMPA and KOH/DMSO .

properties

IUPAC Name

1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,22,29-30H,1-2,7,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPAXGIKKRSFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)N(C1O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol

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